CB 13
概要
説明
1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone, also known as CB13 compound or naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, belongs to the class of organic compounds known as benzophenones . It has a molecular formula of C26H24O2 and a molecular weight of 368.5 g/mol . It is a member of benzophenones .
Molecular Structure Analysis
The compound has a complex structure with two naphthalene rings connected by a methanone group and a pentyloxy group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.5 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
- CB-13は、末梢選択的カンナビノイド受容体タイプ1(CB1)アゴニストとして作用します。 炎症誘発性の機械的アロディニア(触覚過敏)を軽減し、マウスの炎症性熱性過痛(熱に対する感受性の増加)を緩和します 。これは、鎮痛剤としての可能性を示唆しています。
- メカニズムとしては、CB-13は、炎症性メディエーターによって誘発されるTRPV1の感受性とニューロンの過興奮性を抑制することで、その鎮痛作用の洞察を提供します .
- CB-13は、末梢CB1受容体を特異的に標的とし、中枢CB1受容体活性化に関連する中枢神経系(CNS)関連の副作用を回避します .
- 末梢CB1受容体活性化は、新規鎮痛剤開発のための有効な標的として残っています .
- CB-13とは直接関係ありませんが、キュクルビチュリル(CB[n])は環境修復に役立ちます。 これらの環状大環状分子は包接化合物を形成することができ、相間移動プロセス、選択的結合、および分子捕捉を助けます .
鎮痛と疼痛管理
末梢CB1受容体活性化
環境修復
要約すると、CB-13は末梢CB1受容体活性化を通じて鎮痛剤として有望です。研究者は、治療的使用中のCNS副作用に注意する必要があります。 より幅広い用途として、キュクルビチュリル(CB[n])は、環境科学および技術における興味深い可能性を提供しています 。詳細情報が必要な場合やその他の質問がある場合は、お気軽にお問い合わせください!😊
作用機序
Target of Action
CB-13 acts as a potent agonist at both the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
CB-13 interacts with its targets, the CB1 and CB2 receptors, to produce its effects. Symptoms of central effects, such as catalepsy, only appear at much higher dose ranges .
Biochemical Pathways
Its interaction with the cb1 and cb2 receptors suggests it may influence the endocannabinoid system’s pathways . This system is involved in a variety of physiological processes, including pain sensation, mood, and memory.
Pharmacokinetics
It is known that cb-13 has poor penetration of the blood-brain barrier, which influences its bioavailability and effects .
Result of Action
CB-13 has been shown to have antihyperalgesic properties in animal studies, suggesting it may help to reduce pain . Its effects are primarily peripheral at low doses, with central effects only appearing at higher doses .
生物活性
1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone has been shown to possess a variety of biological activities. In vitro studies have demonstrated that 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone is capable of modulating the activity of a variety of enzymes, receptors, and transporters. 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone has also been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities.
Biochemical and Physiological Effects
1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone is capable of modulating the activity of a variety of enzymes, receptors, and transporters. 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone has also been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone has been shown to modulate the activity of various hormones, such as cortisol and testosterone.
実験室実験の利点と制限
1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone is an ideal candidate for use in laboratory experiments due to its high lipophilicity and its ability to interact with multiple biological targets. 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone in laboratory experiments, such as its relatively low solubility in water and its tendency to form complexes with proteins.
将来の方向性
Future research directions for 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone include investigating its potential applications in the treatment of various diseases, such as cancer and infectious diseases. Additionally, further research is needed to better understand the exact mechanism of action of 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone and its potential side effects. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone. Finally, further research is needed to explore the potential use of 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone in combination with other compounds in order to enhance its biological activities.
特性
IUPAC Name |
naphthalen-1-yl-(4-pentoxynaphthalen-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O2/c1-2-3-8-18-28-25-17-16-24(21-13-6-7-14-22(21)25)26(27)23-15-9-11-19-10-4-5-12-20(19)23/h4-7,9-17H,2-3,8,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUMDJRTAFBISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430920 | |
Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
432047-72-8 | |
Record name | CRA 13 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432047-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CB-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432047728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CB-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XRJ6055XT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of CB-13?
A1: CB-13 acts as an agonist of both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). [, , ]
Q2: What are some downstream effects observed after CB-13 administration?
A3: CB-13 has been shown to reduce inflammation-induced mechanical allodynia and thermal hyperalgesia. [] It also attenuates hypertrophy in neonatal rat cardiomyocytes by activating AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS) signaling. [, ]
Q3: What is the molecular formula and weight of CB-13?
A3: While the provided abstracts do not explicitly state the molecular formula and weight, these can be derived from the chemical name, 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone.
Q4: Is there any spectroscopic data available for CB-13?
A5: The research papers focus on the biological activity of CB-13 and do not provide detailed spectroscopic characterization. [, , ]
Q5: Are there studies evaluating the material compatibility of CB-13?
A5: The provided research primarily explores the biological effects of CB-13 and does not focus on its compatibility with various materials.
Q6: Is there information on the catalytic properties of CB-13?
A6: The research papers do not mention any catalytic properties of CB-13.
Q7: Have computational methods been employed to study CB-13?
A7: No computational studies are mentioned in the provided research abstracts.
Q8: What is known about the structure-activity relationship (SAR) of CB-13?
A9: While specific SAR data is not detailed, research indicates that structural modifications impacting CB1 and CB2 receptor binding could influence the compound's activity and selectivity. [, ]
Q9: How stable is CB-13 under various conditions?
A9: The research does not elaborate on the stability of CB-13 under different environmental conditions.
Q10: What is known about the pharmacokinetics (PK) of CB-13?
A12: Limited information on the PK profile of CB-13 is available. Research indicates that repeated dosing can increase CNS exposure, suggesting potential accumulation or altered metabolism. []
Q11: What is the efficacy of CB-13 in vitro and in vivo?
A13: In vitro, CB-13 reduces TRPV1 sensitization and neuronal hyperexcitability in cultured mouse dorsal root ganglion (DRG) neurons. [] In vivo, it demonstrates analgesic effects in a mouse model of inflammatory pain. [] It has also shown promise in reducing cardiac myocyte hypertrophy in a rat model. [, ]
Q12: Are there known resistance mechanisms associated with CB-13?
A12: The provided research does not discuss any resistance mechanisms specific to CB-13.
Q13: What is the toxicological profile of CB-13?
A15: While specific toxicological data is limited, research highlights the potential for abuse and dependence associated with CB-13, especially with repeated use. [, ]
Q14: What drug delivery strategies are being considered for CB-13?
A16: Researchers are exploring the use of poly(lactic-co-glycolic acid) nanoparticles (NPs) as potential carriers for oral delivery of CB-13. [, ]
Q15: Are there any known biomarkers associated with CB-13 efficacy or toxicity?
A15: The research papers do not identify specific biomarkers for CB-13.
Q16: What analytical methods are used to detect and quantify CB-13?
A18: Researchers employed reversed-phase high-performance liquid chromatography (RP-HPLC) to measure CB-13 concentrations in nanoparticle formulations. [] On-site drug-testing devices designed for synthetic cannabinoids have also been investigated. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。